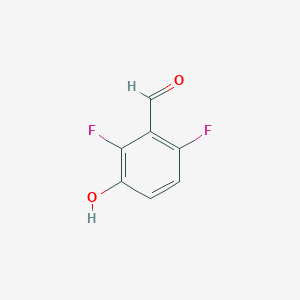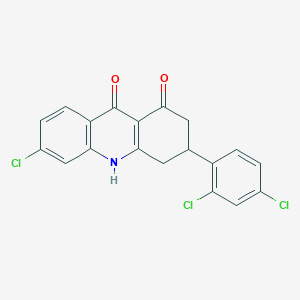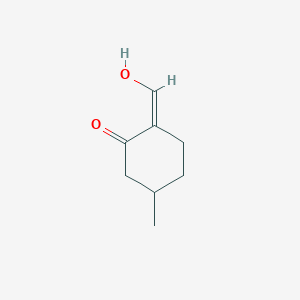
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one, also known as HMC, is a cyclic ketone that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile intermediate that can be used in the synthesis of various bioactive compounds, including natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in proteins. This reactivity may contribute to the biological activity of compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one have not been extensively studied. However, compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one have exhibited a range of biological activities, including anticancer, antitumor, and antiviral activities. These activities may be attributed to the reactivity of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one as a Michael acceptor.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has several advantages as an intermediate in organic synthesis. It is readily available, inexpensive, and can be synthesized in high yields and purity. However, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is relatively unstable and can undergo decomposition under certain conditions, such as high temperatures or prolonged exposure to air or moisture. Therefore, it must be handled with care and stored properly to maintain its stability.
Zukünftige Richtungen
There are several future directions for research on (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one and compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one. One area of interest is the development of new synthetic methods for (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one that are more efficient and environmentally friendly. Another area of interest is the identification of new biological activities of compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one, which may lead to the discovery of new drugs or therapeutic agents. Additionally, the study of the mechanism of action of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one and compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one may provide insights into the reactivity of Michael acceptors and their role in biological systems.
Synthesemethoden
The synthesis of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one can be achieved through several methods, including the Claisen condensation reaction, the aldol condensation reaction, and the Robinson annulation reaction. The Claisen condensation reaction involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a strong base such as sodium ethoxide. The aldol condensation reaction involves the condensation of acetaldehyde with acetone in the presence of a base such as sodium hydroxide. The Robinson annulation reaction involves the condensation of 3-methyl-2-cyclohexenone with formaldehyde in the presence of a base such as potassium hydroxide. These methods can produce (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been widely used in scientific research as an intermediate in the synthesis of various bioactive compounds. For example, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been used in the synthesis of the natural product (+)-neopeltolide, which exhibits potent anticancer activity. (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has also been used in the synthesis of the antitumor agent (-)-englerin A, which selectively targets renal cancer cells. In addition, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been used in the synthesis of the antiviral agent (+)-nootkatone, which exhibits potent activity against the Zika virus. These examples demonstrate the versatility of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in the synthesis of bioactive compounds with diverse biological activities.
Eigenschaften
CAS-Nummer |
142235-64-1 |
|---|---|
Produktname |
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(2Z)-2-(hydroxymethylidene)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h5-6,9H,2-4H2,1H3/b7-5- |
InChI-Schlüssel |
ZNCGFEPMSVQRPI-ALCCZGGFSA-N |
Isomerische SMILES |
CC1CC/C(=C/O)/C(=O)C1 |
SMILES |
CC1CCC(=CO)C(=O)C1 |
Kanonische SMILES |
CC1CCC(=CO)C(=O)C1 |
Synonyme |
Cyclohexanone, 2-(hydroxymethylene)-5-methyl-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
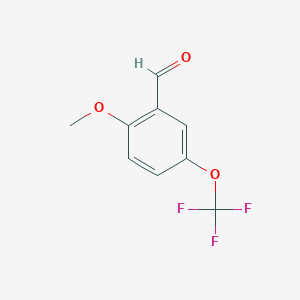
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
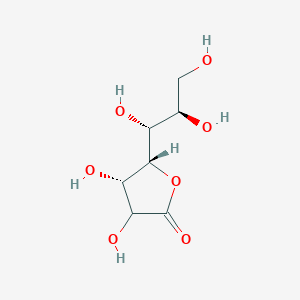
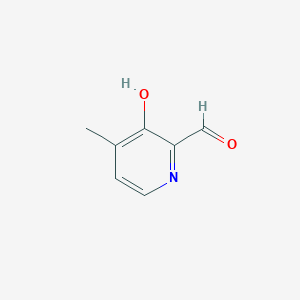
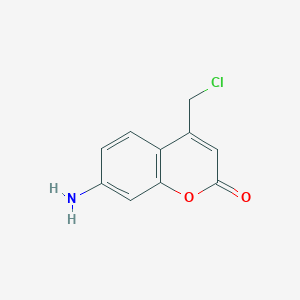
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
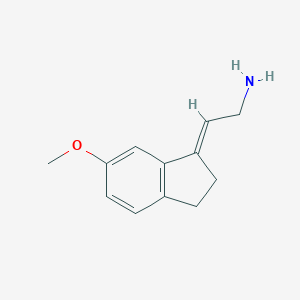
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
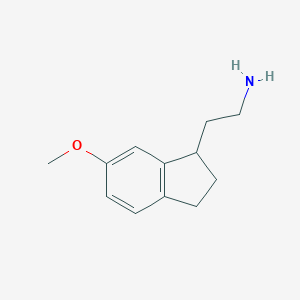
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
